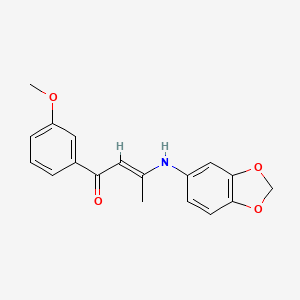![molecular formula C19H23ClN6O2 B5319114 N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319114.png)
N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, schizophrenia, and Parkinson's disease. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in schizophrenia models. In addition, this compound has been found to improve motor function in animal models of Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor. This mechanism is thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in lab experiments is its high selectivity for the 5-HT1B receptor, which allows for more specific targeting of this receptor. However, its partial agonist activity at the 5-HT1A receptor may complicate interpretation of results. Additionally, the high cost and limited availability of this compound may pose limitations for some experiments.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further investigation into its mechanism of action and effects on neurotransmitter systems could provide insights into the underlying causes of various psychiatric disorders. Finally, the development of more selective and potent compounds based on this compound could lead to the discovery of even more effective treatments for these disorders.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the reaction of 4-chlorophenylpiperazine with 2-(4-morpholinyl)-4-pyrimidinylamine and 1,1'-carbonyldiimidazole in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c20-15-1-3-16(4-2-15)22-19(27)26-9-7-24(8-10-26)17-5-6-21-18(23-17)25-11-13-28-14-12-25/h1-6H,7-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYWBESLNZIOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319052.png)
![5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319060.png)


![7-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5319078.png)
![N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5319084.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5319094.png)
![2-[5-(4-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5319101.png)
![3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5319108.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5319126.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5319138.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)